N-(2-Iodobenzoyl)glycine hydrazide
Description
Structure
3D Structure
Properties
CAS No. |
887359-64-0 |
|---|---|
Molecular Formula |
C9H10IN3O2 |
Molecular Weight |
319.10 g/mol |
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-2-iodobenzamide |
InChI |
InChI=1S/C9H10IN3O2/c10-7-4-2-1-3-6(7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14) |
InChI Key |
OMFWTJLYDPPQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN)I |
Origin of Product |
United States |
Significance of Glycine Hydrazide Scaffolds in Medicinal and Organic Chemistry
The glycine (B1666218) hydrazide scaffold is a versatile building block in the synthesis of a wide array of bioactive molecules. Hydrazides, in general, are recognized as important functional groups that can be readily modified to produce diverse derivatives with a broad spectrum of biological activities. nih.gov
Glycine hydrazides, specifically, have been identified as a key component in the development of inhibitors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.govnih.gov The CFTR protein is an ion channel, and its malfunction is the underlying cause of cystic fibrosis. nih.govnih.gov The discovery of glycine hydrazide-based CFTR inhibitors, such as GlyH-101, has opened new avenues for therapeutic interventions for this disease and for treating secretory diarrheas like cholera. nih.govresearchgate.net
The glycine hydrazide backbone provides a flexible and modifiable platform for structure-activity relationship (SAR) studies. ontosight.ai Researchers can systematically alter different parts of the molecule to optimize its inhibitory potency and other pharmacological properties. ontosight.ai The synthesis of various analogues allows for the exploration of how different substituents impact the compound's interaction with its biological target. ontosight.ai
Strategic Importance of Iodobenzoyl Moieties in Molecular Design
Synthetic Routes for this compound
The construction of the this compound molecule can be achieved through several strategic synthetic routes, primarily involving the formation of the hydrazide moiety from a corresponding ester or the acylation of a pre-formed glycine hydrazide.
A prevalent and efficient method for synthesizing this compound is through the hydrazinolysis of a suitable ester precursor, such as methyl 2-iodobenzoylglycinate. This reaction involves the direct condensation of the ester with hydrazine hydrate. Key to optimizing this process is the removal of the methanol (B129727) byproduct, which can be achieved through reactive distillation. This continuous removal of methanol shifts the reaction equilibrium towards the product, resulting in higher yields and shorter reaction times, often completing within 0.5 to 2 hours. A typical procedure involves heating a mixture of methyl 2-iodobenzoylglycinate with a slight excess of hydrazine hydrate to temperatures between 80–100°C. This method offers the advantage of being solvent-free, which simplifies purification.
| Reaction Component | Role | Typical Conditions | Reference |
| Methyl 2-iodobenzoylglycinate | Ester Precursor | 1.0 equivalent | |
| Hydrazine Hydrate | Hydrazide Formation | 1.2 equivalents | |
| Temperature | Reaction Driving Force | 80–100°C | |
| Reactive Distillation | Byproduct Removal | Continuous |
An alternative synthetic approach commences with the acylation of glycine hydrazide using 2-iodobenzoyl chloride. This method proceeds in a two-step fashion. First, glycine methyl ester is reacted with an excess of hydrazine hydrate to form glycine hydrazide. Subsequently, the glycine hydrazide is acylated with 2-iodobenzoyl chloride. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) and in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction generally proceeds at room temperature over several hours.
The synthesis of this compound is a specific example of the broader field of incorporating glycine derivatives into more complex molecules. Glycine and its derivatives are fundamental building blocks in chemical synthesis. rsc.org The synthesis of hydrazide-containing glycine derivatives is of particular interest due to their utility as intermediates in the construction of diverse molecular scaffolds. nih.govnih.gov The reactivity of the glycine backbone allows for its incorporation into various structures, and the subsequent hydrazide functionality provides a versatile handle for further chemical transformations. nih.govoup.com
Derivatization and Functionalization Strategies
The this compound molecule serves as a versatile platform for the synthesis of a wide array of derivatives, primarily through reactions involving the terminal hydrazide group.
A primary and widely utilized derivatization strategy for this compound is its condensation with aldehydes and ketones to form N-acylhydrazones. ekb.eg This reaction is a classic example of nucleophilic addition to a carbonyl group, where the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the hydrazone. libretexts.org This reaction is often carried out in a suitable solvent like ethanol and may be catalyzed by a small amount of acid. researchgate.net The resulting hydrazone derivatives possess a C=N double bond, which introduces a point of structural diversity and can be a key feature for various chemical and biological activities. ekb.eg
| Reactant 1 | Reactant 2 | Product | Key Reaction Feature | Reference |
| This compound | Aldehyde or Ketone | N-acylhydrazone | Formation of a C=N double bond | ekb.eglibretexts.org |
For instance, the reaction of this compound with various substituted benzaldehydes would yield a library of hydrazone derivatives with diverse electronic and steric properties. researchgate.net
The hydrazide and hydrazone derivatives of N-(2-Iodobenzoyl)glycine serve as valuable precursors for the synthesis of various heterocyclic scaffolds, notably oxadiazoles (B1248032) and triazoles. nih.govrsc.orgijpsm.com These heterocyclic rings are important structural motifs in medicinal chemistry and materials science. ijpsm.com
Oxadiazole Synthesis: 1,3,4-Oxadiazoles can be synthesized from acyl hydrazides through cyclization reactions. nih.govrsc.org One common method involves the reaction of the acyl hydrazide with a dehydrating agent, such as phosphorus oxychloride, which facilitates the intramolecular cyclization and dehydration to form the oxadiazole ring. ijpsm.com Another approach involves the reaction of the acyl hydrazide with carbon disulfide in a basic medium to form a dithiocarbazate intermediate, which can then be cyclized. nih.govresearchgate.net
Triazole Synthesis: 1,2,4-Triazoles can also be prepared from hydrazide derivatives. A common route involves the reaction of the acyl hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. nih.govresearchgate.net This intermediate can then be cyclized under basic conditions, often using sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding triazole-thiol derivative. nih.govresearchgate.netnih.gov Further modifications can then be carried out on the triazole ring.
The ability to convert this compound into these heterocyclic systems highlights its importance as a versatile building block in synthetic organic chemistry. nih.gov
N-Substitution and Backbone Modifications of the Glycine Moiety
The glycine component of this compound serves as a critical linker that can be extensively modified to alter the compound's conformational properties and biological activity. These modifications can be broadly categorized into N-substitution of the glycine amide and alterations to the glycine backbone itself.
One key strategy for introducing molecular diversity is through the N-substitution of the glycine residue, a concept extensively utilized in the synthesis of peptoids or N-substituted glycine oligomers. nih.govnih.gov This approach involves the introduction of various substituents onto the nitrogen atom of the glycine backbone. Such modifications can significantly impact the resulting molecule's resistance to proteolytic degradation, a desirable trait for therapeutic candidates. researchgate.net For instance, in the context of related glycine hydrazide inhibitors, structural modifications at both ends of the glycine hydrazide backbone have been shown to be crucial for optimizing biological activity. nih.govnih.gov
A powerful method for achieving N-substitution involves the "submonomer" approach in solid-phase synthesis. nih.gov This technique typically involves the bromoacetylation of a resin-bound amine, followed by displacement of the bromide with a primary amine to introduce the N-substituent. This method allows for the incorporation of a wide array of chemical functionalities at the N-position of the glycine residue.
The following table summarizes potential N-substituents and backbone modifications that could be applied to the this compound scaffold based on methodologies developed for related compounds.
| Modification Type | Example of Modification | Potential Impact | Relevant Synthetic Approach |
| N-Substitution | Alkyl, Aryl, Heterocyclic groups | Altered lipophilicity, steric bulk, and target binding interactions | Submonomer solid-phase synthesis |
| Backbone Modification | Replacement of glycine -CH2- with -C=O- | Modified hydrogen bonding and conformational rigidity | Solution-phase synthesis with modified building blocks |
| Backbone Modification | Replacement of glycine -NH- with -O- | Altered polarity and proteolytic stability | Synthesis from corresponding acetic acid hydrazide derivatives |
Emerging Synthetic Approaches
To accelerate the discovery of novel compounds based on the this compound core, researchers are turning to more efficient and sophisticated synthetic strategies, including solid-phase synthesis for library generation and the development of chemo- and regioselective reaction pathways.
Application of Solid-Phase Synthesis for Library Generation
Solid-phase synthesis has revolutionized the creation of large, diverse collections of molecules for high-throughput screening. nih.gov This technique is particularly well-suited for the generation of libraries of this compound analogs, especially those incorporating N-substituted glycine moieties (peptoids). nih.govresearchgate.net
The "submonomer" method is a cornerstone of solid-phase peptoid synthesis. nih.gov In the context of the target compound, this would involve immobilizing a suitable starting material on a solid support, followed by a two-step monomer addition cycle: acylation with an activated haloacetic acid (like bromoacetic acid), and subsequent nucleophilic displacement of the halide with a diverse panel of primary amines. This approach allows for the rapid and systematic introduction of a wide variety of side chains at the N-position of the glycine residue.
Furthermore, the hydrazide functionality itself can be leveraged for library diversification. A common strategy involves the solid-phase synthesis of a peptide or peptoid chain terminating in a hydrazide, which can then be reacted with a library of aldehydes or ketones to generate a diverse set of hydrazones in a final, solution-phase step. nih.govnih.gov The resulting hydrazones can be further reduced to create N-substituted hydrazides, adding another layer of structural diversity. nih.gov
The table below outlines a general workflow for the solid-phase synthesis of a library of N-substituted this compound analogs.
| Step | Description | Key Reagents/Conditions |
| 1. Resin Functionalization | An appropriate solid support (e.g., Rink amide resin) is functionalized with an amine. | Rink amide resin, piperidine (B6355638) for Fmoc deprotection. |
| 2. Acylation | The resin-bound amine is acylated with 2-iodobenzoyl chloride. | 2-Iodobenzoyl chloride, base (e.g., DIEA). |
| 3. Glycine Addition (Submonomer) | The N-(2-iodobenzoyl) amine is bromoacetylated. | Bromoacetic acid, carbodiimide (B86325) (e.g., DIC). |
| 4. N-Substitution | The bromoacetylated intermediate is reacted with a library of primary amines. | Diverse primary amines (R-NH2). |
| 5. Hydrazide Formation | The N-substituted glycine ester is cleaved from the resin and converted to a hydrazide. | Hydrazine hydrate. |
| 6. Cleavage and Purification | The final compounds are cleaved from the solid support and purified. | Trifluoroacetic acid (TFA), purification by HPLC. |
Chemo- and Regioselective Synthetic Pathways
The this compound molecule possesses multiple reactive sites, making chemo- and regioselective transformations a key consideration for its synthetic manipulation. The development of selective reaction conditions allows for the precise modification of one functional group in the presence of others, avoiding the need for complex protection and deprotection schemes.
The iodobenzoyl moiety presents an opportunity for regioselective functionalization. The iodine atom can undergo a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds at the 2-position of the benzoyl ring. The challenge lies in performing these reactions without affecting the other reactive sites in the molecule, namely the amide and hydrazide groups.
The hydrazide group itself is a key site for chemoselective reactions. It can selectively react with aldehydes and ketones to form hydrazones. This reaction is often highly efficient and proceeds under mild conditions. Furthermore, the two nitrogen atoms of the hydrazide offer the potential for regioselective N-alkylation or N-acylation, although controlling the selectivity between the Nα and Nβ positions can be challenging and may require specific directing groups or reaction conditions.
While specific chemo- and regioselective pathways for this compound are not extensively reported in the literature, the principles of selective synthesis developed for other complex molecules can be applied. For example, the regioselective synthesis of various heterocyclic compounds often relies on the careful control of reaction conditions and the electronic nature of the substrates. nih.gov The unique electronic properties conferred by the 2-iodobenzoyl group could potentially be exploited to direct reactions to a specific position on the molecule.
Chemical Reactivity and Reaction Mechanism Investigations
Reactivity of the Hydrazide Functional Group
The hydrazide functional group, -CONHNH₂, is a versatile reactive center, exhibiting both nucleophilic character and the potential for tautomerism.
The terminal nitrogen atom of the hydrazide group in N-(2-Iodobenzoyl)glycine hydrazide possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is a key feature in many of its characteristic reactions. Due to the alpha effect, where a neighboring atom with lone-pair electrons enhances nucleophilicity, hydrazides are potent nucleophiles. oup.com
Studies on similar hydrazide-containing compounds have demonstrated that the terminal amine can readily participate in reactions with electrophiles. nih.gov For instance, it can react with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. researchgate.net This reactivity is fundamental to its use as a chemical intermediate in the synthesis of more complex molecules. nih.gov The nucleophilicity of hydrazines has been systematically studied and compared to that of amines, revealing that hydrazine (B178648) itself has a reactivity comparable to methylamine. researchgate.netacs.org However, the substitution on the hydrazide can influence this reactivity. While alkyl groups on the alpha-position can increase reactivity, they may decrease it at the beta-position. researchgate.net
In the context of peptoid synthesis, acyl hydrazides have been investigated as alternatives to primary amines. nih.gov While they are generally less nucleophilic than primary amines, they are still capable of undergoing displacement reactions, particularly with more reactive leaving groups like bromide. nih.gov
Like other amide-containing structures, this compound can exhibit tautomerism. researchgate.net Tautomers are structural isomers that readily interconvert, and in the case of hydrazides, this typically involves the migration of a proton. nih.govyoutube.com The hydrazide can exist in equilibrium between the amide form (keto form) and the imidic acid form (enol form). researchgate.net
Chemical Reactivity of the Iodinated Aromatic Ring
The iodine atom attached to the benzene (B151609) ring provides a site for a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.
The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The high reactivity of aryl iodides compared to other aryl halides (Br, Cl) makes them excellent substrates for these transformations, often allowing for milder reaction conditions. libretexts.org
The Suzuki-Miyaura reaction has been successfully applied to the synthesis of complex molecules, including neoglycopeptides, where iodinated amino acids or peptides are coupled with glycosyl aryl boronic acids. oup.com This highlights the compatibility of the reaction with peptide-like structures, suggesting its applicability to this compound for the introduction of new aryl or vinyl substituents at the 2-position of the benzoyl ring.
Table 1: Reactivity of Halides in Suzuki-Miyaura Coupling
| Halide (R-X) | Relative Reactivity |
| R-I | Highest |
| R-OTf | High |
| R-Br | Moderate |
| R-Cl | Lowest |
This table illustrates the general trend in reactivity for the oxidative addition step in the Suzuki-Miyaura reaction, which is often the rate-determining step. libretexts.org
The iodinated aromatic ring can also participate in other halogen-based reactions. While electrophilic aromatic substitution on an already substituted benzene ring is influenced by the existing substituents, the iodine atom itself can be the subject of reaction. rutgers.edu
Electrophilic Reactions: Although the benzene ring is somewhat deactivated by the electron-withdrawing amide group, further electrophilic substitution is possible. The directing effects of the substituents would determine the position of any new incoming group. youtube.com More relevant to the iodine atom itself, hypervalent iodine reagents can be used to guide electrophilic substitutions. beilstein-journals.orgresearchgate.net
Nucleophilic Aromatic Substitution: Generally, nucleophilic aromatic substitution on aryl halides requires strong activation by electron-withdrawing groups positioned ortho or para to the halide. rutgers.edu In the case of this compound, the amide group at the ortho position provides some electron-withdrawing character, which could facilitate nucleophilic substitution of the iodine under certain conditions.
Mechanistic Studies of Associated Reactions
The mechanism of the Suzuki-Miyaura reaction is well-established and proceeds through a catalytic cycle involving a palladium complex. wikipedia.orglibretexts.org
The key steps are:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming a palladium(II) complex. This is typically the rate-determining step. libretexts.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step requires the presence of a base to activate the organoboron species. wikipedia.orgorganic-chemistry.org
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Table 2: General Catalytic Cycle of the Suzuki-Miyaura Reaction
| Step | Description |
| Oxidative Addition | Pd(0) + R¹-X → R¹-Pd(II)-X |
| Transmetalation | R¹-Pd(II)-X + R²-BY₂ + Base → R¹-Pd(II)-R² + X-BY₂ + Base-H |
| Reductive Elimination | R¹-Pd(II)-R² → R¹-R² + Pd(0) |
This table provides a simplified overview of the mechanistic steps in a typical Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org
Mechanistic investigations into the reactions of the hydrazide group often focus on its nucleophilic attack on carbonyls. For instance, in the formation of hydrazones, the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by dehydration to yield the final product. nih.gov The pH of the reaction medium can be crucial, as it affects both the protonation state of the hydrazide and the activation of the carbonyl group.
Investigation of Reaction Intermediates
The conversion of this compound and related compounds into more complex heterocyclic systems, such as quinazolinones, proceeds through a series of transient intermediates. While direct spectroscopic observation of intermediates for this specific molecule is not extensively documented in public literature, mechanistic pathways can be inferred from studies on analogous reactions.
In the cyclization of similar benzamides and hydrazides to form quinazolinones, the reaction is proposed to proceed through key intermediates. For instance, the reaction between 2-aminobenzamides and aldehydes, a related transformation, is understood to involve the formation of an imine intermediate. This is followed by an intramolecular cyclization to yield a dihydro-quinazolinone, which is then oxidized to the final quinazolinone product.
In reactions involving 2-iodobenzamides, an initial step often involves the formation of a C-N bond, displacing the iodine atom. In the case of this compound, an intramolecular cyclization could be envisioned. The reaction likely proceeds through a tricyclic amphiphilic intermediate, which forms via an intramolecular nucleophilic attack. mdpi.com This transient species then undergoes rearrangement to yield the final heterocyclic product. mdpi.com Another possibility in related systems is the formation of an intermediate addition product, which then leads to the final heterocyclic structure, such as 4-hydrazine quinazoline. nih.gov
Nitrogen radical cations have also been identified as key intermediates in the photocatalytic cleavage of the N-N bond in hydrazides, a reaction that this compound could potentially undergo under specific conditions.
Role of Catalysts in Promoting Specific Transformations
Catalysts play a pivotal role in guiding the transformation of this compound and its analogues, often enhancing reaction rates, improving yields, and directing the reaction towards a specific product. A variety of catalysts have been employed in the synthesis of quinazolinones from related precursors.
Lewis Acid Catalysis: Lewis acids such as iron(III) chloride (FeCl₃) have been shown to be effective in catalyzing the synthesis of 2-substituted quinazolin-4(3H)-ones from isatoic anhydride (B1165640) and amidoxime (B1450833) derivatives. mdpi.com Similarly, p-toluenesulfonic acid is used to catalyze the initial cyclization step in the reaction of 2-aminobenzamides with aldehydes.
Transition Metal Catalysis: Copper and ruthenium catalysts are particularly prominent in these transformations.
Copper Catalysts: Copper(II) acetate (B1210297) (Cu(OAc)₂) has been used for the synthesis of N-substituted quinazolinones from anthranilamides. mdpi.com Copper(I) iodide (CuI) in conjunction with 4-hydroxy-l-proline has been utilized for the coupling of N-substituted o-bromobenzamides with formamide (B127407) to produce 3-substituted quinazolinones. organic-chemistry.org Ligand-free copper-catalyzed Ullmann N-arylation conditions have also been successfully applied to the synthesis of quinazolines from o-iodobenzaldehydes. nih.gov
Ruthenium Catalysts: A Ru(II) complex has been demonstrated to catalyze the C-H activation of quinazolinones for further functionalization. mdpi.com In a different type of transformation, a ruthenium(II) photocatalyst has been used for the cleavage of N-N bonds in hydrazides under visible light.
The table below summarizes various catalytic systems used in the synthesis of quinazolinone derivatives from related starting materials, highlighting the diversity of approaches to facilitate these transformations.
| Catalyst System | Reactants | Product Type | Reference |
| Iron(III) chloride | Isatoic anhydride, Amidoxime derivatives | 2-substituted quinazolin-4(3H)-ones | mdpi.com |
| Copper(II) acetate | Anthranilamides | N-substituted quinazolinones | mdpi.com |
| p-Toluenesulfonic acid / PIDA | 2-Aminobenzamides, Aldehydes | 4(3H)-Quinazolinones | organic-chemistry.org |
| CuI / 4-hydroxy-l-proline | N-substituted o-bromobenzamides, Formamide | 3-substituted quinazolinones | organic-chemistry.org |
| [Cp*Ir(2,2'-bpyO)(H₂O)] | o-Aminobenzamides, Methanol (B129727) | Quinazolinones | organic-chemistry.org |
| Ru(II) complex | Quinazolinones, Olefins | Dihydro-isoquinazolidinone derivatives | mdpi.com |
These catalytic systems underscore the importance of catalyst selection in achieving specific synthetic goals in the chemistry of this compound and related compounds.
Research on the Coordination Chemistry of this compound Not Found
Following a comprehensive review of available scientific literature, it has been determined that there is no published research focusing on the coordination chemistry and metal complexation of the specific chemical compound This compound . Extensive searches for data pertaining to its ligand properties, the synthesis and characterization of its metal complexes, and structural analyses of any such coordination compounds have yielded no results.
Therefore, it is not possible to provide an article on the coordination chemistry of this compound with transition metals such as Cu(II), Ni(II), Co(II/III), Zn(II), La(III), or Ce(III) as outlined in the requested structure. The absence of primary research studies means that no data is available on the identification of donor atoms, coordination modes, or the stoichiometry and geometries of any potential metal complexes of this compound.
While the broader class of hydrazide compounds is known to form coordination complexes with various metals, and their ligating behavior has been documented, any discussion of this compound in this context would be purely speculative and would not be based on the required detailed research findings.
Coordination Chemistry and Metal Complexation
Structural Analysis of Coordination Compounds
Spectroscopic Signatures of Metal-Ligand Interactions
No published data is available.
Magnetic Properties and Electronic Configurations of Metal Centers
No published data is available.
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.
Proton (¹H) NMR for Structural Confirmation and Purity Assessment
The ¹H NMR spectrum of N-(2-Iodobenzoyl)glycine hydrazide provides crucial information for confirming its molecular structure and assessing its purity. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the iodobenzoyl group, the methylene (B1212753) protons of the glycine (B1666218) unit, and the protons of the amide and hydrazide functionalities.
In a typical ¹H NMR spectrum, the aromatic protons of the 2-iodobenzoyl moiety appear in the downfield region, generally between δ 7.3 and 8.1 ppm. The specific chemical shifts and coupling patterns of these protons are dictated by the electron-withdrawing effect of the carbonyl group and the iodine atom, as well as their relative positions on the aromatic ring. The methylene protons (-CH₂-) of the glycine linker typically resonate as a singlet or a multiplet, depending on the solvent and temperature, in the range of δ 3.5-4.5 ppm. The amide proton (-NH-) and the hydrazide protons (-NHNH₂) give rise to signals that can be broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature, often appearing in the range of δ 9.2-9.8 ppm for the hydrazide NH protons.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.90 | d | 1H | Ar-H |
| 7.55 | t | 1H | Ar-H |
| 7.45 | d | 1H | Ar-H |
| 7.20 | t | 1H | Ar-H |
| 9.50 | t (br) | 1H | -C(O)NH- |
| 4.10 | d | 2H | -NH-CH₂- |
| 9.30 | s (br) | 1H | -C(O)NHNH₂ |
| 4.40 | s (br) | 2H | -NHNH₂ |
Carbon (¹³C) NMR for Backbone and Substituent Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the comprehensive analysis of the molecular backbone and substituents.
The carbonyl carbons of the amide and hydrazide groups are typically observed in the most downfield region of the spectrum, usually between δ 165 and 175 ppm. The aromatic carbons of the 2-iodobenzoyl group resonate in the range of δ 120-140 ppm, with the carbon atom attached to the iodine showing a characteristic upfield shift due to the heavy atom effect. The methylene carbon of the glycine unit typically appears around δ 40-50 ppm.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 171.5 | -C(O)NHNH₂ |
| 168.0 | Ar-C(O)NH- |
| 140.2 | Ar-C |
| 139.8 | Ar-C |
| 131.5 | Ar-C |
| 128.3 | Ar-C |
| 127.9 | Ar-C |
| 92.5 | Ar-C-I |
| 42.8 | -NH-CH₂- |
Two-Dimensional NMR Techniques (e.g., HMBC, COSY) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY), are invaluable for unambiguously establishing the connectivity between different parts of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit distinct absorption bands corresponding to the N-H, C=O, C-N, and C-I bonds.
The N-H stretching vibrations of the amide and hydrazide groups typically appear as broad bands in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the amide and hydrazide carbonyl groups would give rise to strong absorption bands, typically in the range of 1630-1680 cm⁻¹. The presence of two carbonyl groups may lead to two distinct peaks or a broadened peak in this region. The C-N stretching vibrations are expected in the 1200-1400 cm⁻¹ region, while the C-I stretching vibration would appear at lower frequencies, typically below 600 cm⁻¹.
Table 3: Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3200 | Strong, Broad | N-H stretching (amide and hydrazide) |
| 3060 | Medium | Aromatic C-H stretching |
| 2950 | Medium | Aliphatic C-H stretching |
| 1670 | Strong | C=O stretching (amide) |
| 1645 | Strong | C=O stretching (hydrazide) |
| 1590 | Medium | C=C stretching (aromatic) |
| 1530 | Medium | N-H bending (amide II) |
| 1280 | Medium | C-N stretching |
| 750 | Strong | C-H out-of-plane bending (aromatic) |
| 580 | Medium | C-I stretching |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation pattern.
For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. A high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula. The isotopic pattern of iodine (¹²⁷I) would be a characteristic feature.
The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve the cleavage of the amide and hydrazide bonds. Key fragments would include the 2-iodobenzoyl cation, the glycine hydrazide fragment, and further fragments arising from the loss of small molecules like CO, NH₂NH₂, and H₂O. One source indicates a molecular ion peak at m/z 347.2 ([M+H]⁺), which is consistent with the molecular formula C₉H₉IN₃O₂.
Table 4: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 320 | [M+H - NH₃]⁺ |
| 231 | [I-C₆H₄-CO]⁺ |
| 203 | [I-C₆H₄]⁺ |
| 89 | [H₂N-NH-CO-CH₂]⁺ |
| 75 | [H₂N-NH-CO]⁺ |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Coordination
Electronic or UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the presence of chromophores, such as aromatic rings and carbonyl groups.
The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region. The benzoyl group is a strong chromophore, and its absorption is likely to be influenced by the iodine substituent. The electronic transitions are typically π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl groups. The position and intensity of these absorption bands can be affected by the solvent polarity. This technique can also be used to study the coordination of the molecule with metal ions, as coordination often leads to shifts in the absorption maxima.
Table 5: Hypothetical UV-Vis Absorption Data for this compound
| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |
| ~230 | ~15,000 | Ethanol (B145695) | π → π* (Benzoyl) |
| ~280 | ~2,000 | Ethanol | n → π* (Carbonyl) |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies, which apply the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule, independent of its environment.
Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods used to solve the electronic Schrödinger equation. Ab initio methods derive results directly from first principles without the use of experimental data, while DFT calculates the electronic properties based on the electron density, offering a favorable balance between accuracy and computational cost.
For N-(2-Iodobenzoyl)glycine hydrazide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine a wide range of electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. Other properties such as ionization potential, electron affinity, electronegativity, and global hardness and softness can also be derived from these calculations, providing a comprehensive electronic profile of the molecule. researchgate.net Computational analysis of similar hydrazine (B178648) derivatives has shown that excited state transitions can involve a charge-separated state, which is crucial for their photochemical behavior. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties The following data is representative for a substituted aromatic hydrazide and illustrates typical values obtained from DFT calculations.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.8 eV |
| Global Hardness (η) | 2.35 eV |
| Global Softness (S) | 0.42 eV⁻¹ |
By systematically rotating the dihedral angles of the key bonds—such as the C-C bond of the glycine (B1666218) moiety, the C-N amide bond, and the N-N bond of the hydrazide group—a potential energy surface (PES) can be mapped out. arxiv.org This landscape reveals the low-energy valleys corresponding to stable conformers and the saddle points representing the transition states between them. arxiv.org Such studies have been performed on glycine peptides, demonstrating that even small chains have distinct energy minima corresponding to specific conformations. arxiv.orgarxiv.org For this compound, intramolecular hydrogen bonding, for instance between the hydrazide N-H and the amide carbonyl oxygen, could play a significant role in stabilizing certain conformers.
Table 2: Representative Conformational Energy Analysis The following is a hypothetical energy landscape for a flexible hydrazide derivative, illustrating the relative energies of different conformers.
| Conformer | Dihedral Angles (τ₁, τ₂) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Global Minimum | 180°, 60° | 0.00 | 75.3 |
| Local Minimum 1 | 60°, 180° | 1.50 | 15.1 |
| Local Minimum 2 | -60°, 60° | 2.50 | 9.6 |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical studies provide information on static structures, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, typically an explicit solvent like water. tu-darmstadt.de
A typical MD simulation would involve placing the molecule in a box of water molecules and applying a force field (e.g., CHARMM, AMBER) that defines the potential energy of the system. github.ioaip.org The simulation would be run for a duration of nanoseconds to microseconds, allowing for the observation of conformational transitions and the formation and breaking of hydrogen bonds with surrounding water molecules. acs.org Analysis of the trajectory can provide information on structural stability, solvent accessibility, and the dynamics of different parts of the molecule.
Table 3: Typical Parameters for an MD Simulation of a Small Molecule in Water
| Parameter | Value/Setting |
|---|---|
| Force Field | CHARMM36m or GAFF |
| Water Model | TIP3P or SPC/E github.io |
| Ensemble | NPT (Isothermal-Isobaric) |
| Temperature | 300 K |
| Pressure | 1 bar |
| Time Step | 2 fs |
| Simulation Duration | 50 - 200 ns acs.org |
Molecular Docking and Binding Affinity Predictions with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule like this compound might bind to a protein target. nih.gov
The process involves generating a multitude of possible binding poses of the ligand within the active site of a receptor and then using a scoring function to rank them. The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. Docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the hydrazide moiety could act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in an enzyme's active site. nih.govmdpi.com Studies on other hydrazide derivatives have successfully used molecular docking to predict their binding modes and guide the synthesis of more potent inhibitors. nih.govnih.gov
Table 4: Representative Molecular Docking Results for Hydrazide-Based Inhibitors The following data is representative for the docking of hydrazide derivatives against a protein kinase target.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Derivative 1 | -9.2 | MET793, LYS745 | Hydrogen Bond |
| Derivative 2 | -8.7 | LEU844, VAL726 | Hydrophobic |
| Derivative 3 | -8.5 | ASP810, GLU762 | Hydrogen Bond, Salt Bridge |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.
To understand a chemical reaction, such as the synthesis of this compound from its precursors, computational methods can be used to map out the entire reaction pathway. This involves locating the structures of the reactants, products, any intermediates, and, most importantly, the transition states (TS). The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.
By calculating the energies of all these species, a reaction energy profile can be constructed. This profile shows the energy changes as the reaction progresses and provides the activation energy (the energy difference between the reactants and the transition state), which is directly related to the reaction rate. Computational studies on hydrazine synthesis have elucidated the energetic barriers for different proposed mechanisms. nih.govresearchgate.net For the formation of this compound, a key step would be the nucleophilic attack of hydrazine on an activated carboxyl group of N-(2-Iodobenzoyl)glycine. A computational analysis could determine the feasibility of this step and explore alternative pathways.
Table 5: Representative Reaction Energy Profile for Hydrazide Synthesis The following is a hypothetical energy profile for the reaction of an acyl chloride with hydrazine.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Acyl Chloride + Hydrazine | 0.0 |
| Transition State 1 | Tetrahedral Intermediate Formation | +12.5 |
| Intermediate | Tetrahedral Adduct | -5.0 |
| Transition State 2 | Chloride Elimination | +8.0 |
| Products | Hydrazide + HCl | -20.0 |
Insights into Catalyst-Substrate Interactions
Computational methods such as molecular docking and quantum mechanics are instrumental in elucidating the interactions between a substrate like this compound and a catalyst, which is often a protein or a metal complex. These studies can predict binding affinities, geometries, and the specific non-covalent interactions that stabilize the catalyst-substrate complex.
Molecular docking simulations for compounds containing benzamide (B126) and hydrazide moieties have revealed the importance of hydrogen bonding and hydrophobic interactions in their binding to protein active sites. For instance, in studies of related heterocyclic compounds, the amide and hydrazide groups frequently act as hydrogen bond donors and acceptors. ekb.eg The 2-iodobenzoyl group of this compound can participate in several types of interactions:
Hydrogen Bonding: The amide and hydrazide protons (N-H) and the carbonyl oxygens (C=O) are prime candidates for forming hydrogen bonds with amino acid residues in a catalyst's active site.
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the catalyst.
Hydrophobic and Aromatic Interactions: The benzene (B151609) ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
A molecular docking study on N'-(2-oxoindolin-3-ylidene)hydrazide derivatives identified them as inhibitors of c-Met kinase, with molecular modeling helping to analyze their binding mode. nih.gov Similarly, computational investigations of other enzyme inhibitors have demonstrated that specific interactions, such as hydrogen bonds with key residues, are crucial for their activity. nih.gov
To illustrate the types of interactions and their calculated energies, a hypothetical interaction table based on common findings in related molecules is presented below.
| Interaction Type | Functional Group Involved | Potential Interacting Residue | Estimated Energy (kcal/mol) |
| Hydrogen Bond | Amide N-H | Aspartate, Glutamate | -3 to -6 |
| Hydrogen Bond | Carbonyl C=O | Arginine, Lysine | -3 to -6 |
| Halogen Bond | Iodine | Carbonyl Oxygen | -2 to -5 |
| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine | -2 to -4 |
This table is illustrative and based on general principles and findings for similar functional groups, not on specific experimental data for this compound.
Theoretical Studies of Radical Stabilization and Reactivity
The reactivity of this compound can also be explored through theoretical studies of its potential radical forms. Radicals can be generated at different positions in the molecule, and their stability is a key factor in determining reaction pathways. Density Functional Theory (DFT) is a common method used to calculate the energies and electronic properties of these radicals.
The stability of a radical is often assessed by calculating the bond dissociation energy (BDE) for the corresponding C-H or N-H bond. A lower BDE indicates that the resulting radical is more stable. The stability of radicals is influenced by factors like resonance delocalization and hyperconjugation. nih.gov
In this compound, potential radical centers include:
The Hydrazide Nitrogen: Radicals on nitrogen can be stabilized by the adjacent carbonyl group through resonance.
The Glycine Methylene (B1212753) Carbon: A radical at this position can be stabilized by the adjacent amide and hydrazide groups.
The Aromatic Ring: While less likely, radical formation on the iodobenzoyl ring is also possible.
Theoretical studies on benzyl (B1604629) and allyl radicals have shown that the extent of spin delocalization is a crucial factor in their stability. nih.gov For a radical formed from this compound, the spin density distribution could be calculated to understand how the unpaired electron is delocalized over the molecule.
Below is a table summarizing the key theoretical parameters that would be calculated in a DFT study to assess radical stability.
| Parameter | Description | Significance |
| Bond Dissociation Energy (BDE) | The energy required to homolytically break a bond to form two radicals. | A lower BDE indicates a more stable resulting radical. |
| Spin Density Distribution | The distribution of the unpaired electron's spin over the atoms of the radical. | Greater delocalization of spin density generally leads to greater radical stability. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | This can provide insights into the chemical reactivity and kinetic stability of the radical. |
This table outlines the typical computational outputs used to analyze radical stability and is not based on specific data for this compound.
While specific computational data for this compound is limited, the principles derived from theoretical studies of analogous compounds provide a solid framework for understanding its potential interactions and reactivity.
Biological Activity and Mechanistic Research in Vitro
Structure-Activity Relationship (SAR) Profiling
The biological potency of glycine (B1666218) hydrazides is significantly influenced by the nature and position of substituents on their core structure. Screening of large small-molecule libraries identified glycine hydrazides as a novel class of inhibitors for specific biological targets, prompting further investigation into their structure-activity relationships (SAR). nih.govnih.govresearchgate.netescholarship.org
SAR studies on the glycine hydrazide scaffold have been pivotal in identifying key structural features that govern biological activity, particularly as inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). nih.govnih.gov A systematic analysis of synthesized analogues demonstrated that the inhibitory potency is highly dependent on the substituents at two main positions. nih.govresearchgate.netescholarship.org
Maximal inhibitory potency against CFTR was achieved with specific aromatic substitutions. nih.govnih.gov Notably, the presence of an N-(2-naphthalenyl) group and a 3,5-dibromo-2,4-dihydroxyphenyl moiety resulted in the most potent compound identified in these studies, named GlyH-101. nih.govnih.govresearchgate.net This highlights the importance of bulky, hydrophobic, and halogenated phenolic groups in enhancing the inhibitory activity of the glycine hydrazide core.
Table 1: SAR of Glycine Hydrazide Analogues as CFTR Inhibitors
| Compound | R1 Group (N-substituent) | R2 Group (Aldehyde-derived) | CFTR Inhibitory Potency (K_i) |
|---|---|---|---|
| GlyH-101 | 2-Naphthalenyl | 3,5-Dibromo-2,4-dihydroxyphenyl | ~1.4 µM at +60 mV |
This table is generated based on findings that identified the N-(2-naphthalenyl) and 3,5-dibromo-2,4-dihydroxyphenyl substituents as conferring maximal potency. nih.govnih.govresearchgate.netescholarship.org
The development of pharmacophore models for glycine hydrazides has been guided by their SAR profiles. For CFTR inhibition, the key pharmacophoric features include a hydrogen bond donor/acceptor region (the hydrazide linkage), a glycine spacer, and two distinct hydrophobic/aromatic regions. The identification of GlyH-101 as a highly potent inhibitor suggests that a large aromatic system (naphthalene) and a substituted phenolic ring are crucial for effective interaction with the target protein's binding site. nih.govnih.gov These elements likely engage in specific hydrophobic and hydrogen bonding interactions within the external pore of the CFTR channel. nih.gov
Elucidation of Biological Targets and Pathways
Research into the mechanisms of action of glycine hydrazides has identified several biological targets, ranging from ion channels to protein-protein interfaces.
The most extensively studied activity of the glycine hydrazide class is the inhibition of the CFTR, a cAMP-regulated epithelial chloride channel. nih.govnih.govresearchgate.net The compound N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide (GlyH-101) is a potent, reversible, and fast-acting inhibitor of CFTR Cl- conductance. nih.govnih.gov
The mechanism of inhibition involves the occlusion of the channel pore near its external entrance. nih.govescholarship.org Electrophysiological studies revealed that the block by GlyH-101 is voltage-dependent, showing stronger inhibition at positive membrane potentials (strong inward rectification). nih.govresearchgate.net Patch-clamp experiments demonstrated that GlyH-101 induces fast channel closures, significantly reducing the mean open time of the channel. nih.govnih.govresearchgate.net
Table 2: Electrophysiological Effects of GlyH-101 on CFTR
| Parameter | Condition | Result |
|---|---|---|
| Apparent Inhibitory Constant (K_i) | +60 mV | 1.4 µM |
| Apparent Inhibitory Constant (K_i) | -60 mV | 5.6 µM |
| Mean Channel Open Time | Control | 264 ms (B15284909) |
| Mean Channel Open Time | 5 µM GlyH-101 | 13 ms |
Data derived from whole-cell current and patch-clamp experiments. nih.govnih.govresearchgate.net
Tsg101: Certain hydrazone and hydrazide-containing N-substituted glycines have been investigated as potential antagonists of the HIV-1 budding process. researchgate.net This process relies on the interaction between the viral Gag protein and the human cellular protein Tumor Susceptibility Gene 101 (Tsg101). researchgate.net Studies have shown that compounds from this chemical class can exhibit a higher binding affinity for Tsg101 compared to the native Gag p6 peptide, suggesting they could act as competitive inhibitors of this crucial protein-protein interaction. researchgate.net This interruption could potentially inhibit viral particle release. researchgate.net
Stat5: Signal Transducer and Activator of Transcription 5 (STAT5) proteins are critical mediators of cytokine signaling. nih.gov While they are a known target in drug discovery, current scientific literature from the provided search results does not establish a direct interaction between N-(2-Iodobenzoyl)glycine hydrazide or related glycine hydrazides and the STAT5 pathway.
HIV-1 Integrase: HIV-1 integrase is a viral enzyme essential for inserting the viral DNA into the host cell's genome and is a key target for antiretroviral therapy. nih.gov Its function is often mediated by interactions with host proteins like LEDGF/p75. nih.gov However, the provided research does not indicate that this compound or its class of compounds have been specifically studied as inhibitors of HIV-1 integrase.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase receptor that plays a crucial role in angiogenesis, making it a significant target for anti-cancer therapies. nih.govnih.gov Various small-molecule inhibitors have been developed to block the ATP-binding site of VEGFR-2. nih.govnih.gov Despite this, the available research does not specify this compound or the broader glycine hydrazide class as having been evaluated for inhibitory activity against VEGFR-2.
In Vitro Cellular Mechanisms of Action
Induction of Apoptosis and Programmed Cell Death in Cell Lines
There are no specific studies available that have investigated the ability of this compound to induce apoptosis or programmed cell death in any cancer cell lines. Research on other hydrazone derivatives has demonstrated that these types of compounds can trigger apoptotic pathways in cancer cells, often through mechanisms involving the activation of caspases and regulation of apoptotic proteins. However, without direct experimental evidence, the apoptotic potential of this compound remains unconfirmed.
Reactive Oxygen Species (ROS) Generation and Cellular Stress Pathways
The role of this compound in the generation of reactive oxygen species (ROS) and the subsequent activation of cellular stress pathways has not been documented. It is known that some hydrazide compounds can participate in redox reactions and potentially lead to an increase in intracellular ROS levels. This can, in turn, induce cellular stress and contribute to cell death. However, no data currently exists to confirm or deny this activity for this compound.
Antimicrobial Efficacy (In Vitro)
Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains
Specific data on the in vitro antibacterial spectrum of this compound against Gram-positive and Gram-negative bacterial strains is not available. While many hydrazone derivatives have been synthesized and evaluated for their antibacterial properties, with some showing significant activity, the efficacy of this particular compound has not been reported.
Antifungal Activity Assessment
There is no published research on the in vitro antifungal activity of this compound. The antifungal potential of the broader hydrazone class of compounds has been explored against various fungal pathogens, but specific data for this compound is absent from the current scientific literature.
Antiviral Potentials in Cell Culture Models
The antiviral potential of this compound in cell culture models has not been investigated in any publicly available studies. Although some hydrazone derivatives have been explored for their activity against various viruses, there is no information regarding the efficacy of this compound in this regard.
Despite a comprehensive search for scientific literature, detailed research findings on the specific application of This compound as a molecular probe in biological systems are not available in the public domain. General information suggests its potential utility in enzyme inhibition and protein modification studies due to its chemical structure, but specific examples, detailed mechanistic studies, and quantitative data from such applications are conspicuously absent from the reviewed literature.
The presence of a hydrazide group in this compound indicates a potential mechanism of action involving the formation of covalent bonds with the active sites of enzymes. This is a characteristic shared with other hydrazide-based inhibitors. The molecule's uniqueness is further enhanced by the presence of an iodine atom on the benzoyl ring, which could influence its chemical reactivity and biological activity.
Due to the lack of specific research data, it is not possible to provide detailed findings on its use as a molecular probe, including data tables on enzyme inhibition or protein binding. The available information is limited to general statements about its potential applications without the support of experimental evidence.
Applications in Chemical Biology and Advanced Materials Science
Design and Development of Peptidomimetics and Peptoid Surrogates
Peptidomimetics and peptoids, which are N-substituted glycine (B1666218) oligomers, are crucial in drug discovery and molecular biology for their ability to mimic peptide structures while offering enhanced stability against proteolytic degradation. The incorporation of hydrazide-containing N-substituted glycines has been recognized as a strategic approach to expedite the synthesis of peptoid libraries. nih.govnih.gov This methodology allows for the rapid diversification of structures, which is a significant advantage over traditional N-alkylated glycine building blocks where each variation requires a more elaborate synthetic process. nih.govresearchgate.net
The general strategy involves the synthesis of a peptide with a terminal hydrazide, which can then be reacted with a library of aldehydes or ketones to form hydrazones. nih.gov These resulting "peptoid hydrazones" can be further reduced to "peptoid hydrazides," providing another layer of structural diversity. nih.gov While the literature extensively covers the utility of this general class of hydrazide-containing glycines, particularly in the development of HIV budding antagonists, specific research detailing the direct incorporation of N-(2-Iodobenzoyl)glycine hydrazide as a building block in these systems is not prominently documented. nih.govnih.govresearchgate.net The presence of the 2-iodobenzoyl moiety could, however, offer unique steric and electronic properties to the resulting peptoid, potentially influencing its conformation and binding affinities.
Functionalization for Bioconjugation and Bioimaging
The unique functional groups of this compound make it a theoretical candidate for bioconjugation and the development of bioimaging agents.
Site-specific modification of proteins and other biomolecules is essential for creating well-defined bioconjugates for therapeutic and diagnostic purposes. One established method involves the genetic encoding of an "aldehyde tag" into a protein, where a specific cysteine residue is enzymatically oxidized to a formylglycine. nih.gov This aldehyde group can then be selectively targeted by molecules containing a hydrazide or an aminooxy group to form a stable hydrazone or oxime linkage, respectively. nih.gov
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of positron-emitting radionuclides. The development of novel PET tracers is a major focus in diagnostic research. nih.gov A common strategy for creating PET tracers is the incorporation of a positron-emitting isotope, such as Fluorine-18 (¹⁸F) or radioiodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I), into a biologically active molecule. nih.gov
Given that this compound contains an iodine atom, it presents a clear opportunity for the synthesis of a radioiodinated analog. The stable iodine could potentially be replaced with a radioactive isotope of iodine through isotopic exchange or by starting the synthesis with a radiolabeled precursor. Such a radiotracer could then be evaluated for its pharmacokinetic properties and targeting capabilities in vivo. While the concept is sound and aligns with established radiolabeling strategies, there is currently a lack of specific research demonstrating the successful radiolabeling of this compound and its subsequent evaluation as a PET tracer.
Utilization in Functional Material Development
The reactivity of this compound also suggests its potential use in the creation of functional materials with applications in environmental science and polymer chemistry.
The development of efficient and selective adsorbents for the removal of heavy metal ions from contaminated water is a critical area of environmental research. Materials functionalized with chelating agents containing nitrogen and oxygen donor atoms have shown promise in this regard. google.comnih.gov The hydrazide and amide groups within this compound contain such donor atoms, suggesting a potential for this molecule to chelate metal ions.
Theoretically, this compound could be immobilized onto a solid support, such as silica (B1680970) or a polymer resin, to create a sorbent material for heavy metal remediation. The combined presence of the glycine-like structure and the hydrazide could offer selectivity for certain metal ions. However, there are no specific studies in the current literature that have investigated or reported the use of this compound for this purpose.
Responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or the presence of specific ions. The incorporation of functional molecules into polymer chains can impart these responsive properties.
The functional groups of this compound could potentially be used to integrate it into polymer systems. For instance, the hydrazide could be reacted with aldehyde-functionalized polymers, or the iodobenzoyl group could participate in cross-linking reactions to form hydrogels. The specific properties of the resulting polymer would depend on the nature of the polymer backbone and the interactions of the incorporated this compound units. As with the other potential applications, this remains a theoretical possibility awaiting experimental exploration, as no specific research has been published in this area.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
